molecular formula C10H16N4O2S2 B2605360 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea CAS No. 565168-01-6

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea

Cat. No.: B2605360
CAS No.: 565168-01-6
M. Wt: 288.38
InChI Key: NCPKYXSUZHURRA-UHFFFAOYSA-N
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Description

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea is a chemical compound with the molecular formula C10H16N4O2S2 and a molecular weight of 288.39 g/mol It is known for its unique structure, which includes an amino group, a dimethylsulfamoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea typically involves the reaction of 5-(dimethylsulfamoyl)-2-methylaniline with thiourea under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the amino or thiourea groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-[5-(methylsulfamoyl)-2-methylphenyl]thiourea
  • 3-Amino-1-[5-(ethylsulfamoyl)-2-methylphenyl]thiourea
  • 3-Amino-1-[5-(propylsulfamoyl)-2-methylphenyl]thiourea

Uniqueness

3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds with different alkyl groups.

Properties

IUPAC Name

1-amino-3-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-7-4-5-8(18(15,16)14(2)3)6-9(7)12-10(17)13-11/h4-6H,11H2,1-3H3,(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKYXSUZHURRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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